N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by an anilide group in which the carboxamide group is substituted with a benzene ring. The compound has potential pharmacological properties and may be used in the development of drugs targeting specific receptors or enzymes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide typically involves the condensation of appropriate starting materials under controlled conditions. One reported method involves the reaction of 3,5-dichloro-4-(6-oxo-1,6-dihydropyridazin-3-yloxy)phenylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature, followed by purification through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Jones reagent, acetone, 0-10°C.
Reduction: Sodium borohydride, ethanol, room temperature.
Substitution: Various electrophiles and nucleophiles, solvents like dichloromethane or ethanol, room temperature to reflux.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. For example, it acts as a thyroid hormone receptor β agonist, selectively binding to this receptor and modulating its activity. This interaction leads to beneficial effects on lipid levels, such as decreasing LDL cholesterol and triglycerides . The compound’s selectivity for thyroid hormone receptor β over thyroid hormone receptor α helps minimize adverse effects on the heart and bone .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide is unique due to its specific substitution pattern on the benzene ring and pyridazinone moiety, which contributes to its selectivity and potency as a thyroid hormone receptor β agonist. This selectivity is crucial for its therapeutic applications, as it helps achieve desired effects while minimizing side effects .
Eigenschaften
Molekularformel |
C17H13N3O2 |
---|---|
Molekulargewicht |
291.30 g/mol |
IUPAC-Name |
N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C17H13N3O2/c21-16-11-10-15(19-20-16)12-6-8-14(9-7-12)18-17(22)13-4-2-1-3-5-13/h1-11H,(H,18,22)(H,20,21) |
InChI-Schlüssel |
CIHNQYUVTAXZCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NNC(=O)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.